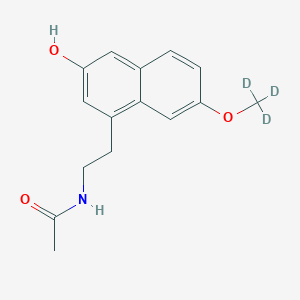

3-Hydroxy agomelatine D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy agomelatine D3 is a deuterium-labeled derivative of 3-Hydroxy agomelatine, which is a metabolite of agomelatine. Agomelatine is known for its role as an antidepressant, primarily functioning as a melatonin receptor agonist and a serotonin receptor antagonist . This compound specifically acts as a 5-HT2C receptor antagonist with an IC50 of 3.2 μM and a Ki of 1.8 μM .

Méthodes De Préparation

The synthesis of 3-Hydroxy agomelatine D3 involves the deuteration of 3-Hydroxy agomelatine. The process typically includes the introduction of deuterium atoms into the molecular structure of 3-Hydroxy agomelatine. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this process are proprietary and not widely published .

Analyse Des Réactions Chimiques

3-Hydroxy agomelatine D3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

3-Hydroxy agomelatine D3 has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of agomelatine.

Biology: It is used in biological studies to understand the interaction of agomelatine metabolites with various receptors.

Medicine: It is used in pharmacological research to study the effects of agomelatine and its metabolites on the central nervous system.

Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs .

Mécanisme D'action

3-Hydroxy agomelatine D3 exerts its effects primarily through its action as a 5-HT2C receptor antagonist. By blocking these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation leads to various physiological effects, including the regulation of mood and circadian rhythms .

Comparaison Avec Des Composés Similaires

3-Hydroxy agomelatine D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of metabolic pathways. Similar compounds include:

Agomelatine: The parent compound, primarily used as an antidepressant.

3-Hydroxy agomelatine: The non-deuterated form of this compound.

Pancopride: A selective 5-HT3 receptor antagonist.

Dolasetron Mesylate hydrate: A selective serotonin receptor antagonist used to prevent nausea and vomiting

Activité Biologique

3-Hydroxy agomelatine D3 is a significant metabolite of agomelatine, a novel antidepressant known for its unique mechanism of action involving melatonergic and serotonergic pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and implications in therapeutic contexts.

- Molecular Formula : C₁₅H₁₇NO₃

- Molecular Weight : 259.300 g/mol

- CAS Number : 166526-99-4

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 545.8 ± 40.0 °C at 760 mmHg

- Flash Point : 283.9 ± 27.3 °C

This compound primarily acts as a 5-HT2C receptor antagonist , with an IC50 value of 3.2 μM and a Ki value of 1.8 μM, indicating a moderate affinity for this receptor compared to its parent compound, agomelatine . This antagonistic action contributes to its potential antidepressant effects by modulating serotonin levels in the brain.

Antidepressant Effects

Research indicates that agomelatine and its metabolites, including this compound, exhibit significant antidepressant properties. A study demonstrated that chronic administration of agomelatine improved behavioral parameters associated with depression in animal models, showing effects comparable to established antidepressants .

In a comparative study involving various treatment groups, it was found that both agomelatine and vitamin D3 significantly improved serotonin and dopamine levels while reducing tumor necrosis factor (TNF-alpha) levels in brain tissue . The combination therapy showed enhanced effects over monotherapy, suggesting synergistic benefits.

Neuroprotective Effects

The neuroprotective role of this compound has been highlighted in studies examining its impact on brain-derived neurotrophic factor (BDNF) levels and caspase-3 expression, which are crucial for neuronal survival and plasticity . The administration of this compound resulted in increased BDNF levels and decreased apoptotic markers in experimental models of depression.

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C15H17NO3 |

|---|---|

Poids moléculaire |

262.32 g/mol |

Nom IUPAC |

N-[2-[3-hydroxy-7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide |

InChI |

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17)/i2D3 |

Clé InChI |

VUBBOOVHTBZRTJ-BMSJAHLVSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=CC2=C(C=C(C=C2C=C1)O)CCNC(=O)C |

SMILES canonique |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.